molecular formula C9H8N2O2 B3031721 DL-2-Cyanophenylglycine CAS No. 64377-71-5

DL-2-Cyanophenylglycine

Cat. No. B3031721
CAS RN: 64377-71-5
M. Wt: 176.17 g/mol
InChI Key: KLDARDDDCUWMJE-UHFFFAOYSA-N
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Description

DL-2-Cyanophenylglycine is a derivative of phenylglycine, a compound that has been studied in various contexts due to its relevance in pharmaceutical and chemical synthesis applications. While the provided papers do not directly discuss DL-2-Cyanophenylglycine, they do provide insights into the properties and transformations of similar compounds, such as DL-2-phenylglycine and its derivatives. These studies can offer indirect information about the behavior and characteristics of DL-2-Cyanophenylglycine by analogy.

Synthesis Analysis

The synthesis of DL-2-phenylglycine derivatives can be achieved through various methods. For instance, DL-2-Phenylglycine-1-14C was prepared using a modified Strecker synthesis, which is a classical method for the synthesis of amino acids . This method's adaptability suggests that similar approaches could potentially be applied to synthesize DL-2-Cyanophenylglycine.

Molecular Structure Analysis

The molecular structure of DL-phenylglycinium chloride, a related compound, has been analyzed, revealing a crystal structure consisting of alternating hydrophobic and hydrophilic zones . The structure is stabilized by a complex network of hydrogen bonds. This information can be extrapolated to hypothesize about the molecular structure of DL-2-Cyanophenylglycine, which may also exhibit specific patterns of hydrogen bonding and zonal characteristics.

Chemical Reactions Analysis

The asymmetric transformation of DL-p-hydroxyphenylglycine, a compound structurally related to DL-2-Cyanophenylglycine, has been achieved through preferential crystallization and simultaneous racemization . This process involves the selective crystallization of one enantiomer and the racemization of the other, which could be relevant for the separation of enantiomers in DL-2-Cyanophenylglycine.

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-2-phenylglycine derivatives have been studied, with findings indicating that these compounds exhibit antiphlogistic, analgesic, and spasmolytic activities . The pharmacological effectiveness of these compounds can be influenced by substitutions on the phenyl ring. Although DL-2-Cyanophenylglycine is not explicitly mentioned, the impact of substituents on the phenyl ring of DL-2-phenylglycine suggests that the cyanophenyl group in DL-2-Cyanophenylglycine could also affect its physical and chemical properties in a significant way.

Scientific Research Applications

  • Pharmacological Efficacy : DL-2-Phenylglycine derivatives, including DL-2-Cyanophenylglycine, have shown significant pharmacological activities. For instance, DL-2-phenylglycine octyl ester exhibits antiphlogistic, analgesic, and spasmolytic activities in different animal models. The effectiveness of these compounds in antiphlogistic and analgesic applications varies depending on the specific substituents on the phenyl ring (Schulz, Sprung, & Kobow, 1990).

  • Enzymatic Resolution and Synthesis : The synthesis and enzymatic resolution of DL-2-phenylglycine-1-14C, closely related to DL-2-Cyanophenylglycine, have been achieved. This process involves the stereoselective enzymatic hydrolysis of its N-chloroacetyl derivative using hog kidney acylase (Billings & Sullivan, 1967).

  • Use in Antibiotics Production : DL-2-Phenylglycine and its derivatives are important intermediates in the production of β-lactam antibiotics like penicillins and cephalosporins. A study highlights the enzymatic production of D-p-Hydroxyphenylglycine from DL-5-substituted hydantoins as a method to obtain pure amino acids used in antibiotic synthesis (Tan Xinguo, 2009).

  • Analytical Chemistry Applications : DL-2-Phenylglycine and its derivatives are also useful in analytical chemistry. For example, they have been involved in the development of high-performance liquid chromatographic methods for determining certain compounds during the synthesis of phenylhydantoin, a related compound (Tambe, 1996).

Safety And Hazards

The safety data sheet for DL-2-Phenylglycine, a similar compound, suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting. If swallowed, immediate medical assistance is recommended .

properties

IUPAC Name

2-(2-cyanoanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDARDDDCUWMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494699
Record name N-(2-Cyanophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-2-Cyanophenylglycine

CAS RN

64377-71-5
Record name N-(2-Cyanophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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